![molecular formula C8H7NO3 B15281742 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B15281742.png)
2H,3H-furo[3,2-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction , and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Applications De Recherche Scientifique
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is a part of the structural moiety of nicotinic receptor agonists and has shown promise in the treatment of Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with biological receptors makes it useful in studying receptor-ligand interactions and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as nicotinic receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound shares a similar fused ring system but differs in the position of the furan and pyridine rings.
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid: This compound has a similar core structure but includes additional methyl groups.
Uniqueness
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-2H,3-4H2,(H,10,11) |
Clé InChI |
IBRFTDNKEYTRSZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1N=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



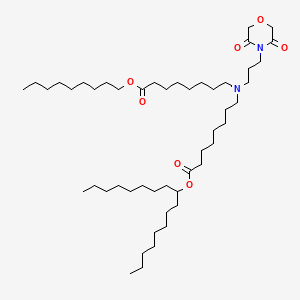
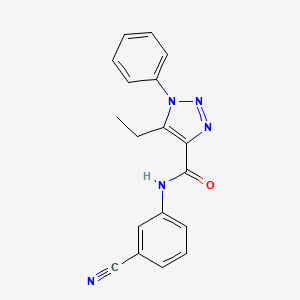
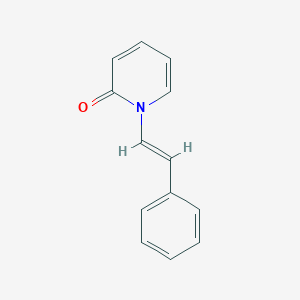
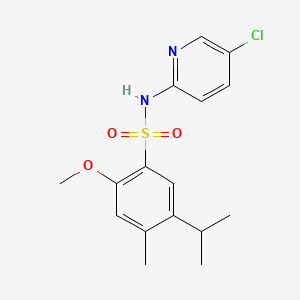
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)

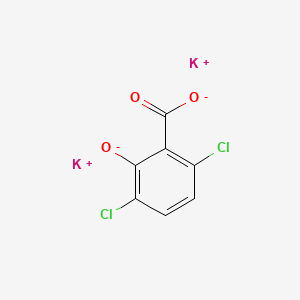
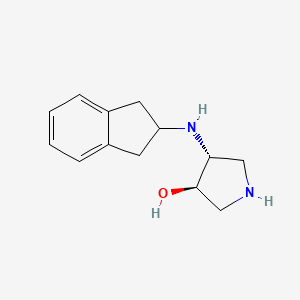
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
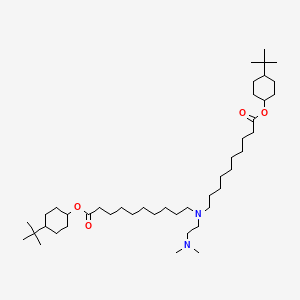
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)
![6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281749.png)
![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
